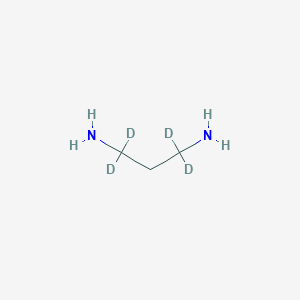
Urea, 1-allyl-3-(4-heptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-allyl-3-(4-heptyl)-: is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, 1-allyl-3-(4-heptyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of allylamine and 4-heptylamine with an isocyanate can yield the desired urea derivative . Another method involves the reaction of carbamoyl chlorides with amines under controlled conditions .
Industrial Production Methods: Industrial production of N-substituted ureas often employs scalable and environmentally friendly processes. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic solvents . This method is not only efficient but also promotes high chemical purity and yield.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-allyl-3-(4-heptyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl or heptyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of N-substituted urea derivatives .
Scientific Research Applications
Chemistry: In chemistry, Urea, 1-allyl-3-(4-heptyl)- is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be explored for its potential therapeutic properties. Urea derivatives are known for their biological activity, and this specific derivative may exhibit unique pharmacological effects .
Industry: In the industrial sector, Urea, 1-allyl-3-(4-heptyl)- can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(4-heptyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and activity of proteins and other biomolecules . The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
- Urea, 1-allyl-3-(4-methyl)-
- Urea, 1-allyl-3-(4-ethyl)-
- Urea, 1-allyl-3-(4-butyl)-
Uniqueness: Urea, 1-allyl-3-(4-heptyl)- is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, the heptyl group provides distinct hydrophobic characteristics, potentially affecting its solubility and reactivity .
Properties
CAS No. |
40755-07-5 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-heptan-4-yl-3-prop-2-enylurea |
InChI |
InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14) |
InChI Key |
ZUQYRNJZPLAUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)





![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
